5(4H)-Isobenzofuranone, 6,7-dihydro-

Description

Properties

IUPAC Name |

6,7-dihydro-4H-2-benzofuran-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8-2-1-6-4-10-5-7(6)3-8/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCANNGFFAZTVDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=COC=C2CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449958 |

Source

|

| Record name | 5(4H)-Isobenzofuranone, 6,7-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129272-01-1 |

Source

|

| Record name | 5(4H)-Isobenzofuranone, 6,7-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Occurrence of Tetrahydroisobenzofuranone Lactones

Abstract

The tetrahydroisobenzofuranone lactone framework represents a core structural motif found in a diverse array of natural products. These compounds, isolated from a wide spectrum of organisms including fungi, plants, and marine life, exhibit a remarkable range of potent biological activities. This has rendered them attractive scaffolds for drug discovery and development, particularly in the areas of oncology and infectious diseases. This in-depth technical guide provides a comprehensive overview of the natural occurrence of tetrahydroisobenzofuranone lactones. It delves into their distribution across different natural sources, provides insights into their biosynthetic origins, and summarizes their key biological activities. Furthermore, this guide outlines the established methodologies for their isolation and structural elucidation, offering a practical workflow for researchers in the field. The content is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in natural product chemistry and medicinal chemistry.

The Tetrahydroisobenzofuranone Core: A Privileged Scaffold

The fundamental structure of a tetrahydroisobenzofuranone consists of a bicyclic system where a γ-butyrolactone ring is fused to a cyclohexane or cyclohexene ring. This scaffold can be further elaborated with various substituents, leading to a vast diversity of naturally occurring analogues. The stereochemistry of the ring fusion and the nature and position of the functional groups are critical determinants of the molecule's biological activity.

Caption: General Structure of the Tetrahydroisobenzofuranone Core.

Natural Sources of Tetrahydroisobenzofuranone Lactones

Fungal Kingdom: A Prolific Source

Fungi, particularly species of the genera Penicillium and Talaromyces, are renowned for their ability to produce a rich diversity of bioactive secondary metabolites, including tetrahydroisobenzofuranone lactones.

A prominent example is Penicillide , first isolated from a Penicillium species.[1] This metabolite and its derivatives have been shown to possess interesting biological properties.[1] The dibenzodioxocanone structure of (+)-penicillide was first reported in 1974.[1] Later investigations led to the isolation of related compounds like dehydroisopenicillide from Talaromyces derxii, which also helped in establishing the absolute configuration of these molecules.[1]

Other related metabolites, such as vermixocins A and B, have been isolated from P. vermiculatum.[1] The discovery of these compounds underscores the metabolic plasticity of fungi and their potential as a source for novel chemical entities with this core structure.

The Plant Kingdom: A Diverse Chemical Arsenal

Plants are another significant source of lactones, with a vast number of these compounds being terpenoids.[2] While many of these are sesquiterpene lactones, a number of them feature the tetrahydroisobenzofuranone skeleton.[3][4]

The family Asteraceae is particularly rich in sesquiterpene lactones, with over 5,000 identified compounds.[3][4] These compounds are known for their protective roles in plants, acting as anti-herbivory and antimicrobial agents.[4] For instance, vernopicrin and vernomelitensin, isolated from Vernonia guineensis, have demonstrated cytotoxicity against a range of cancer cell lines.[5]

Styryl-lactone derivatives are another class of plant-derived natural products that can incorporate the tetrahydroisobenzofuranone moiety. Two such derivatives were isolated from the aerial parts of Goniothalamus elegans, one of which was a newly discovered natural product.[6][7] These compounds exhibited potent cytotoxicity against several cancer cell lines.[6][7]

Marine Environments: An Untapped Reservoir

While less common than from fungal and plant sources, tetrahydroisobenzofuranone-containing compounds have also been reported from marine organisms. The unique and often extreme conditions of marine environments drive the evolution of unique secondary metabolic pathways, leading to the production of novel chemical structures.

For example, a study on the Far-Eastern sea cucumber Paracaudina chilensis led to the isolation of new triterpene glycosides.[8] While the primary focus of this study was on the glycoside components, the aglycone core of some marine-derived terpenoids can feature lactone rings, highlighting the potential for discovering novel tetrahydroisobenzofuranones from marine invertebrates.

Biosynthetic Pathways: The Molecular Machinery

The biosynthesis of tetrahydroisobenzofuranone lactones in fungi is often attributed to polyketide synthase (PKS) pathways. These large, multifunctional enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to generate a polyketide chain.

Caption: Simplified Biosynthetic Pathway of Tetrahydroisobenzofuranone Lactones.

This linear polyketide chain then undergoes a series of enzyme-catalyzed reactions, including cyclizations, reductions, and dehydrations, to form the characteristic bicyclic core of the tetrahydroisobenzofuranone. Subsequent "tailoring" enzymes, such as oxidoreductases, methyltransferases, and glycosyltransferases, can then modify this core structure to produce the vast array of naturally occurring analogs.

In plants, the biosynthesis of terpenoid-based tetrahydroisobenzofuranones follows the well-established mevalonate (MVA) or methylerythritol phosphate (MEP) pathways to generate the isoprene building blocks. These are then assembled into sesquiterpenoid precursors, which undergo a series of cyclizations and oxidative modifications to form the final lactone structure.

A Spectrum of Biological Activities

Tetrahydroisobenzofuranone lactones display a broad range of biological activities, making them a focal point of interest for drug discovery.[9]

| Compound Class/Name | Natural Source | Reported Biological Activity | Reference |

| Penicillide | Penicillium sp. | Antagonist of oxytocin, inhibitor of cholesterol ester transfer protein. | [10] |

| Vernopicrin | Vernonia guineensis | Cytotoxic against various cancer cell lines. | [5] |

| Vernomelitensin | Vernonia guineensis | Cytotoxic against various cancer cell lines. | [5] |

| Styryl-lactone derivative 1 | Goniothalamus elegans | Potent cytotoxicity (IC50: 2.05-3.96 μM) against five cancer cell lines. | [6][7] |

| Sesquiterpene Lactones | Asteraceae family | Phytotoxic, antimicrobial, anti-inflammatory, cytotoxic. | [2][4][11][12] |

Cytotoxicity and Anticancer Potential: A significant number of tetrahydroisobenzofuranone lactones have demonstrated potent cytotoxic effects against various cancer cell lines.[5][6][7][9] Their mechanism of action is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in key cellular proteins and enzymes, thereby disrupting cellular processes.[4]

Antimicrobial Properties: Many of these lactones also exhibit antimicrobial activity against a range of bacteria and fungi.[11][12] This makes them interesting candidates for the development of new antibiotics, a critical need in the face of growing antimicrobial resistance.

Anti-inflammatory Effects: Some terpenoid lactones are known for their anti-inflammatory properties.[2] This activity is often linked to the inhibition of pro-inflammatory signaling pathways.

Phytotoxicity: Certain tetrahydroisobenzofuranone lactones, particularly those isolated from plants, have shown phytotoxic activity, suggesting their potential use as natural herbicides.[13]

Isolation and Structure Elucidation: A Practical Workflow

The isolation and characterization of tetrahydroisobenzofuranone lactones from their natural sources follow a well-established workflow in natural product chemistry.[14]

Caption: General Workflow for the Isolation and Structure Elucidation of Natural Products.

Extraction and Fractionation

The initial step involves the extraction of the secondary metabolites from the source material using appropriate organic solvents. The choice of solvent depends on the polarity of the target compounds. The resulting crude extract is then typically subjected to preliminary fractionation using techniques like liquid-liquid partitioning or solid-phase extraction to separate the compounds based on their polarity.

Chromatographic Purification

The fractions obtained are then subjected to a series of chromatographic steps to isolate the individual compounds. Column chromatography using stationary phases like silica gel or Sephadex is often employed for initial separation. Final purification is typically achieved using high-performance liquid chromatography (HPLC), which offers high resolution and reproducibility.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) experiments reveal the types and number of protons and carbons, while 2D NMR experiments (such as COSY, HSQC, and HMBC) are used to establish the connectivity of the atoms and thus the overall structure of the molecule.

-

X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule.

Experimental Protocol: Bioassay-Guided Isolation of a Tetrahydroisobenzofuranone Lactone from a Fungal Culture

This protocol provides a generalized, self-validating framework for the isolation of a bioactive tetrahydroisobenzofuranone lactone.

1. Fungal Cultivation and Extraction: a. Inoculate a suitable liquid medium with the fungus of interest (e.g., Penicillium sp.). b. Incubate the culture under appropriate conditions (e.g., 25°C, 150 rpm) for a specified period (e.g., 14-21 days). c. Separate the mycelium from the broth by filtration. d. Extract the broth with an equal volume of ethyl acetate three times. e. Dry the mycelium, grind it to a fine powder, and extract it with methanol. f. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Bioassay and Initial Fractionation: a. Perform a bioassay (e.g., cytotoxicity assay against a cancer cell line) with the crude extract to confirm activity. b. Fractionate the active crude extract using vacuum liquid chromatography (VLC) over silica gel with a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol). c. Test each fraction for biological activity to identify the active fraction(s).

3. Chromatographic Purification: a. Subject the active fraction to column chromatography on silica gel, eluting with a solvent system optimized by thin-layer chromatography (TLC). b. Collect fractions and monitor by TLC and bioassay. c. Pool the active fractions and subject them to further purification by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water).

4. Purity and Structure Determination: a. Assess the purity of the isolated compound by analytical HPLC. b. Acquire high-resolution mass spectrometry (HRMS) data to determine the molecular formula. c. Perform a full suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY) to elucidate the planar structure and relative stereochemistry. d. If possible, grow a crystal and perform single-crystal X-ray diffraction analysis to confirm the structure and determine the absolute stereochemistry.

5. Self-Validation and Controls: a. Throughout the process, a negative control (solvent blank) and a positive control (a known bioactive compound) should be included in the bioassays. b. The structure elucidation should be self-consistent, with all spectroscopic data supporting the proposed structure. c. The biological activity of the final pure compound should be re-confirmed and a dose-response curve generated to determine its potency (e.g., IC50 value).

Conclusion and Future Perspectives

The tetrahydroisobenzofuranone lactones are a structurally diverse and biologically significant class of natural products. Their widespread occurrence in fungi and plants, coupled with their potent biological activities, ensures that they will remain an important area of research for natural product chemists and drug discovery scientists. Future efforts in this field will likely focus on the discovery of novel analogs from previously unexplored ecological niches, the elucidation of their biosynthetic pathways to enable synthetic biology approaches for their production, and the detailed investigation of their mechanisms of action to guide the development of new therapeutic agents.

References

-

Ferraz, H. M. C., & Longo Jr, L. S. (2008). Natural occurrence, biological activities and synthesis of eight-, nine-, and eleven-membered ring lactones. Journal of the Brazilian Chemical Society, 19(5), 876-894. [Link]

-

Grychowska, K., Sieniawska, E., & Ginalska, G. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 26(9), 2796. [Link]

-

Ferraz, H. M. C., & Longo Jr, L. S. (2008). Natural occurrence, biological activities and synthesis of eight-, nine-, and eleven-membered ring lactones. SciELO. [Link]

-

Ketchum, S. O. (2018). Isolation, structure elucidation and analytical methodologies for natural products. University of Hawaii at Manoa. [Link]

-

Berestetskiy, A., et al. (2021). Structure–Activity Relationship of Phytotoxic Natural 10-Membered Lactones and Their Semisynthetic Derivatives. Molecules, 26(19), 5986. [Link]

-

Kim, H. J., & Lee, J. H. (2021). Natural and Synthetic Lactones Possessing Antitumor Activities. International Journal of Molecular Sciences, 22(3), 1052. [Link]

-

Robinson, S. L., Christenson, J. K., & Wackett, L. P. (2019). Biosynthesis and chemical diversity of β-lactone natural products. Natural Product Reports, 36(3), 458-475. [Link]

-

Kanematsu, K. (1996). [Synthesis of lactone ring-containing bioactive natural products. Cardiotonic steroids, naphthoquinone antibiotics, and tetronic acid ionophore antibiotics]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 116(1), 1–20. [Link]

-

Gökçe, M., et al. (2005). Synthesis, Reactivity and Biological Activity of Novel Bisbenzofuran-2-yl-Methanone Derivatives. Molecules, 10(11), 1409-1418. [Link]

-

Sieniawska, E. (2022). Antimicrobial Activity of Lactones. Molecules, 27(19), 6524. [Link]

-

Duc, H. V., et al. (2023). Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies. RSC Advances, 13(27), 18511-18521. [Link]

- Van Doren, J. M., et al. (2020). Biosynthetic production of gamma-lactones.

-

Xu, C., et al. (2015). Development of Anticancer Agents from Plant-derived Sesquiterpene Lactones. Anti-cancer agents in medicinal chemistry, 15(4), 457–477. [Link]

-

Kalinovskiy, A. I., et al. (2022). The Isolation, Structure Elucidation and Bioactivity Study of Chilensosides A, A1, B, C, and D, Holostane Triterpene Di-, Tri- and Tetrasulfated Pentaosides from the Sea Cucumber Paracaudina chilensis (Caudinidae, Molpadida). Marine Drugs, 20(11), 701. [Link]

-

Chadwick, M., et al. (2016). Sesquiterpene Lactones: More Than Protective Plant Compounds With High Toxicity. Frontiers in Plant Science, 7, 243. [Link]

-

Grychowska, K., Sieniawska, E., & Ginalska, G. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 26(9), 2796. [Link]

-

Duc, H. V., et al. (2023). Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies. RSC Advances, 13(27), 18511-18521. [Link]

-

Fritschi, S. P., Linden, A., & Heimgartner, H. (2016). Synthesis of Macrocyclic Lactones via Ring Transformation of 4-(ω-Hydroxyalkyl)-1,3-oxazol-5(4H)-ones. Helvetica Chimica Acta, 99(7), 523-538. [Link]

-

Kuete, V., et al. (2015). Cytotoxic sesquiterpene lactones from the leaves of Vernonia guineensis Benth. (Asteraceae). Journal of Ethnopharmacology, 169, 148-154. [Link]

-

Lang'at, M. K., et al. (2019). Bioassay-guided isolation and structure elucidation of cytotoxic stilbenes and flavonols from the leaves of Macaranga barteri. Fitoterapia, 134, 286-292. [Link]

-

Gulewicz, K., et al. (2013). Color and Chemical Reactions of Selected Sesquiterpene Lactones and Ecdysones from Asteraceae on TLC Plates. Journal of Planar Chromatography – Modern TLC, 26(4), 346-350. [Link]

-

Ha, T. J., et al. (2003). Cytotoxic effects of sesquiterpene lactones from the flowers of Hemisteptia lyrata B. Archives of Pharmacal Research, 26(11), 913-916. [Link]

-

Popsavin, M., et al. (2024). Synthesis and biological activity of thiophene bioisosteres of natural styryl lactone goniofufurone and related compounds. European Journal of Medicinal Chemistry, 269, 116340. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Anticancer Agents from Plant-derived Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic sesquiterpene lactones from the leaves of Vernonia guineensis Benth. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Natural and Synthetic Lactones Possessing Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

Methodological & Application

Application Note: Catalytic Hydrogenation of Isobenzofuranones for the Synthesis of Bio-active Scaffolds

Abstract

The reduction of the lactone moiety within isobenzofuranone (phthalide) scaffolds is a critical transformation in synthetic chemistry, yielding valuable 1,2-benzenedimethanols and related diols. These products are precursors to a wide range of biologically active molecules and fine chemicals. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of isobenzofuranones. It delves into the mechanistic principles, compares common and advanced catalytic systems, and presents detailed, field-proven protocols for both standard and high-selectivity reductions.

Introduction: The Significance of Isobenzofuranone Reduction

Isobenzofuran-1(3H)-one, commonly known as phthalide, and its derivatives are structural motifs found in numerous natural products, particularly those derived from celery seed oil and other plants of the Apiaceae family.[1] These compounds exhibit a range of biological activities, making their synthetic derivatives highly valuable in drug discovery. The selective reduction of the five-membered lactone ring to the corresponding diol, 1,2-benzenedimethanol, opens a gateway to further chemical modifications. Diols are pervasive structural units in chemistry and are crucial building blocks for a variety of compounds.[2]

Catalytic hydrogenation offers a clean, efficient, and scalable method for this transformation, avoiding the use of stoichiometric and often harsh reducing agents. This guide focuses on heterogeneous and homogeneous catalytic systems, providing the necessary insights to select and optimize reaction conditions for specific synthetic goals.

Mechanistic Overview & Key Experimental Considerations

The catalytic hydrogenation of a lactone (a cyclic ester) to a diol is a thermodynamically favorable process that involves the cleavage of a C-O bond and the addition of two molecules of hydrogen.[3] The reaction proceeds on the surface of a metal catalyst where both hydrogen gas and the substrate are adsorbed.

dot

Figure 1: Simplified mechanism of lactone hydrogenation on a catalyst surface.

Causality Behind Experimental Choices:

-

Catalyst Selection: The choice of metal catalyst is paramount.

-

Palladium on Carbon (Pd/C): This is the workhorse heterogeneous catalyst for general hydrogenations.[4] It is effective for reducing many functional groups, but can sometimes require more forcing conditions (higher pressure/temperature) for robust lactone reduction and may lead to over-reduction of the aromatic ring.[5] The physical properties of the Pd/C catalyst, such as particle size and distribution, can significantly impact its efficiency and selectivity.[5]

-

Ruthenium (Ru) Catalysts: Ruthenium, both in heterogeneous and homogeneous forms, has emerged as a superior catalyst for ester and lactone hydrogenation.[6] Homogeneous Ru(II) complexes, particularly those with bifunctional ligands (e.g., containing N-H moieties), can operate under significantly milder conditions (e.g., 50°C, 25 bar H₂) and exhibit exceptional activity and selectivity.[7] These catalysts often function via a cooperative mechanism, where both the metal center and the ligand participate in activating the H₂ molecule and the substrate.[7]

-

Rhodium (Rh) and Iridium (Ir) Catalysts: These are also highly active, especially in homogeneous asymmetric hydrogenations, but are generally more expensive.[8]

-

-

Solvent Effects: The solvent plays a crucial role in substrate solubility, catalyst stability, and reaction rate. Protic solvents like ethanol (EtOH) or acetic acid (AcOH) can accelerate the reaction rate for Pd/C-catalyzed hydrogenations.[9] For homogeneous ruthenium systems, polar aprotic solvents like tetrahydrofuran (THF) are commonly employed.[7]

-

Influence of Pressure and Temperature: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, typically leading to faster reaction rates. Elevated temperature also increases the rate but can negatively impact selectivity, leading to undesired side reactions like aromatic ring reduction. The goal is to find the optimal balance where the reaction proceeds efficiently without product degradation or loss of chemoselectivity. Modern ruthenium catalysts have shown high efficacy at pressures as low as 25 bar and temperatures around 50°C.[7]

-

Role of Additives (Bases): Many homogeneous hydrogenation systems, particularly for transfer hydrogenation, require a base (e.g., KOtBu, KOH, Et₃N) to facilitate catalyst activation and hydride formation.[7][10] The base can deprotonate a ligand or the pro-catalyst, generating the catalytically active species. However, recent advances have led to the development of base-free systems, which simplifies the reaction setup and workup.[8]

Experimental Protocols

Protocol 1: Standard Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a general procedure for the reduction of isobenzofuranone using a standard heterogeneous catalyst. It is suitable for robust substrates where high temperatures and pressures are acceptable.

Materials:

-

Isobenzofuranone derivative (1.0 eq)

-

10% Palladium on Carbon (10% w/w of substrate)

-

Ethanol (or other suitable solvent like Ethyl Acetate or THF)

-

Parr Hydrogenation Apparatus or similar high-pressure reactor

-

Celite™ for filtration

-

Hydrogen gas (high purity)

Procedure:

-

Reactor Setup: To a glass liner of a high-pressure reactor, add the isobenzofuranone substrate.

-

Inerting: Place the glass liner in the reactor. Seal the reactor and purge the system thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes to remove all oxygen.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. Safety Note: Pd/C is flammable, especially when dry and in the presence of flammable solvents and oxygen. Handle with care in an inert atmosphere.[9][11] Add the degassed solvent (e.g., Ethanol) to the reactor via cannula or syringe.

-

Hydrogenation: Seal the reactor again. Pressurize and vent the reactor with hydrogen gas three times to replace the inert atmosphere.

-

Reaction Conditions: Pressurize the reactor to the desired pressure (e.g., 50 bar / ~725 psi) and heat to the target temperature (e.g., 100°C).

-

Monitoring: Stir the reaction vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, gas). Monitor the reaction progress by observing the pressure drop (hydrogen uptake) or by analyzing aliquots via TLC or GC-MS (after carefully depressurizing and re-inerting the system).

-

Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen in a fume hood. Purge the reactor with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the heterogeneous Pd/C catalyst. Wash the Celite pad with additional solvent to recover all the product. Safety Note: The used catalyst on the Celite pad is highly pyrophoric and must not be allowed to dry. Quench it immediately by suspending it in water.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude diol product, which can be purified further by chromatography or crystallization if necessary.

dot

Figure 2: General experimental workflow for Pd/C hydrogenation.

Protocol 2: High-Activity Hydrogenation using a Homogeneous Ruthenium Catalyst

This protocol is based on advanced Ru(II)-NHC complexes that operate under milder conditions, offering higher turnover numbers and frequencies. It is ideal for sensitive substrates.[7]

Materials:

-

Isobenzofuranone (Phthalide) (1.0 eq, e.g., 1.16 M solution)

-

Ru(II) catalyst (e.g., NHC-amine complex, 0.00067 eq)[7]

-

Potassium tert-butoxide (KOtBu) (0.0053 eq, as a base)[7]

-

Tetrahydrofuran (THF), anhydrous (as solvent)

-

Parr Hydrogenation Apparatus or similar high-pressure reactor

-

Hydrogen gas (high purity)

-

Internal standard (e.g., n-tridecane) for GC analysis

Procedure:

-

Reactor Setup: In a glovebox or under a strictly inert atmosphere, charge a high-pressure reactor with the Ru(II) catalyst and the base (KOtBu).

-

Substrate & Solvent: Add anhydrous THF, followed by the isobenzofuranone substrate. If quantitative analysis is desired, add a known amount of an internal standard.

-

Sealing & Hydrogenation: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line. Purge the system by pressurizing and venting with hydrogen gas three times.

-

Reaction Conditions: Pressurize the reactor to 25 bar H₂ and place it in a pre-heated oil bath or heating mantle at 50°C.[7]

-

Monitoring: Stir the reaction mixture. The progress can be monitored by taking samples at intervals (requires depressurization/re-pressurization cycles) and analyzing them by Gas Chromatography (GC) to determine substrate conversion.

-

Workup: After completion (e.g., 4 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Isolation: The reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by silica gel chromatography to separate the diol from the catalyst residues and any remaining starting material.

Data Summary & Comparison

The following table summarizes and compares typical conditions and performance for the reduction of phthalide using different catalytic systems.

| Parameter | Protocol 1: Standard Pd/C | Protocol 2: Advanced Ru(II) System |

| Catalyst | 10% Pd/C | Ru(II)-NHC-amine complex |

| Catalyst Loading | ~10 mol% (heterogeneous) | ~0.067 mol% (S/C ratio: 1500)[7] |

| **Pressure (H₂) ** | 30-80 bar | 25 bar[7] |

| Temperature | 80-120 °C | 50 °C[7] |

| Solvent | Ethanol, Ethyl Acetate | THF[7] |

| Additive | None | KOtBu (base)[7] |

| Typical Performance | Good to high yields, may require forcing conditions | 96% conversion in 4h[7] |

| Turnover Frequency | Lower | Up to 1510 h⁻¹[7] |

| Selectivity | Risk of arene hydrogenation at high T/P | High for lactone reduction |

Conclusion

The catalytic hydrogenation of isobenzofuranones is a versatile and powerful method for accessing 1,2-benzenedimethanol derivatives. While traditional Pd/C catalysts remain a viable option, modern homogeneous ruthenium catalysts offer significant advantages in terms of milder reaction conditions, lower catalyst loadings, and superior activity.[7] The choice of protocol should be guided by the specific substrate's sensitivity, available equipment, and desired scale of the reaction. By understanding the key parameters and following these detailed protocols, researchers can effectively and safely perform this important synthetic transformation.

References

-

Title: Ester Hydrogenation Catalyzed by a Ruthenium(II) Complex Bearing an N-Heterocyclic Carbene Tethered with an “NH2” Group and a DFT Study of the Proposed Bifunctional Mechanism Source: ACS Catalysis URL: [Link]

-

Title: Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: Catalytic Hydrogenation Source: Chemistry LibreTexts URL: [Link]

-

Title: Hydrogenation (atmospheric pressure) with Pd/C Source: Waseda University, Hayashi-Morita Lab URL: [Link]

-

Title: Standard Operating Procedures - The Sarpong Group Source: University of California, Berkeley URL: [Link]

-

Title: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes Source: Master Organic Chemistry URL: [Link]

-

Title: Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis Source: Organic Process Research & Development URL: [Link]

-

Title: Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review Source: Preprints.org URL: [Link]

-

Title: Diol - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Enrichment of Bio-Active Phthalides in Celery Seed Oil Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diol - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfachemic.com [alfachemic.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01890G [pubs.rsc.org]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. mdpi.com [mdpi.com]

- 11. sarponggroup.com [sarponggroup.com]

Selective Oxidation of 6,7-Dihydrobenzofuran to Lactones: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of reagents and protocols for the selective oxidation of 6,7-dihydrobenzofuran derivatives, specifically focusing on the conversion of the cyclic ketone functionality in structures like 6,7-dihydrobenzofuran-4(5H)-one to the corresponding lactones. This transformation, a key step in the synthesis of various biologically active molecules and natural product analogs, is critically examined through the lens of mechanistic understanding and practical application.

Introduction: The Significance of Lactonization in Dihydrobenzofurans

The 6,7-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry and natural product synthesis. The selective introduction of an oxygen atom into the carbocyclic ring to form a lactone opens up new avenues for structural diversification and the modulation of biological activity. The Baeyer-Villiger oxidation stands as the cornerstone reaction for this transformation, offering a reliable method for converting cyclic ketones to lactones.[1][2] This guide will delve into the nuances of applying this reaction and its modern variants to the specific context of 6,7-dihydrobenzofuran systems.

The Baeyer-Villiger Oxidation: A Mechanistic Overview

The Baeyer-Villiger oxidation involves the treatment of a ketone with a peroxy acid or other suitable oxidant to yield an ester (or a lactone from a cyclic ketone).[1][3] The reaction proceeds through a well-established mechanism involving the "Criegee intermediate."[4]

Mechanism Breakdown:

-

Protonation of the Carbonyl: The reaction is typically initiated by the protonation of the carbonyl oxygen by the peroxy acid, which enhances the electrophilicity of the carbonyl carbon.[1][5]

-

Nucleophilic Attack: The peroxy acid then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate.[4]

-

Concerted Rearrangement: This intermediate undergoes a concerted rearrangement where one of the groups attached to the original carbonyl carbon migrates to the adjacent, electron-deficient oxygen atom. This migration occurs with the simultaneous cleavage of the weak O-O bond of the peroxy group and departure of a carboxylate anion. This step is typically the rate-determining step of the reaction.[1]

-

Lactone Formation: The resulting protonated lactone is then deprotonated to yield the final lactone product.

Sources

Application Note: Strategic Functionalization of the Isobenzofuran-1(3H)-one Scaffold at the C-3 Position

Topic: Functionalization of Isobenzofuran-1(3H)-one (Phthalide) at the C-3 Position Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Definition

The isobenzofuran-1(3H)-one core (commonly referred to as phthalide ) is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous bioactive natural products (e.g., n-butylphthalide, mycophenolic acid) and pharmaceutical intermediates.[1]

Clarification on Nomenclature: While the user request specified "5(4H)-Isobenzofuranone," standard IUPAC and medicinal chemistry nomenclature identifies the core bicyclic lactone as isobenzofuran-1(3H)-one . The C-3 position (the benzylic carbon adjacent to the lactone oxygen) is the critical site for functionalization, acting as a "chemical chameleon" that can behave as an electrophile (via oxocarbenium ion formation), a nucleophile (via deprotonation/lithiation), or a radical center.

This guide details three high-value protocols for C-3 functionalization, selected for their reproducibility, scope, and relevance to modern drug discovery.

Strategic Reactivity Profile

The C-3 position of the isobenzofuranone ring is unique due to its electronic environment. It is simultaneously:

-

Benzylic: Susceptible to radical formation and stabilization.

-

Hemiacetal-like (Masked Aldehyde): Precursor to reactive oxocarbenium ions upon Lewis acid activation.

-

Acidic (pKa ~18-20): Capable of deprotonation by strong bases to form stabilized enolates.

Decision Matrix for Protocol Selection

| Target Transformation | Preferred Mechanism | Key Reagents | Protocol Reference |

| C-3 Alkylation/Arylation (Nucleophilic Attack) | Oxocarbenium Ion (S_N1-like) | Lewis Acid (BF₃·OEt₂, TiCl₄), Nucleophile (Silanes, Arenes) | Protocol A |

| C-3 Alkylation (Electrophilic Trapping) | Lithiation (Deprotonation) | Strong Base (LDA, LiHMDS), Electrophile (R-X, Aldehydes) | Protocol B |

| Direct C-H Arylation | Transition Metal Catalysis | Pd(OAc)₂, Ligands, Oxidant | Protocol C |

Visual Workflow: C-3 Functionalization Pathways

Figure 1: Divergent mechanistic pathways for C-3 functionalization of isobenzofuran-1(3H)-one.

Detailed Experimental Protocols

Protocol A: Lewis Acid-Mediated C-3 Substitution (The "Phthalide Alkylation")

Best for: Introducing sterically demanding aryl or alkyl groups via nucleophilic attack on a pre-activated C-3 center.

Mechanism: This reaction proceeds via the generation of an electrophilic oxocarbenium ion from a 3-hydroxy- or 3-ethoxy-isobenzofuranone precursor.

Reagents:

-

Substrate: 3-Hydroxyisobenzofuran-1(3H)-one (often synthesized via reduction of phthalic anhydride).

-

Lewis Acid: Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) or Titanium Tetrachloride (TiCl₄).

-

Nucleophile: Allyltrimethylsilane, Silyl Enol Ethers, or Electron-rich Arenes.

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 50 mL round-bottom flask under Argon atmosphere. Add 3-hydroxyisobenzofuran-1(3H)-one (1.0 equiv, 1.0 mmol) and anhydrous DCM (10 mL).

-

Activation: Cool the solution to -78°C (dry ice/acetone bath).

-

Lewis Acid Addition: Add BF₃·OEt₂ (1.5 equiv, 1.5 mmol) dropwise over 5 minutes. Note: The solution typically turns yellow/orange, indicating oxocarbenium formation.

-

Nucleophile Addition: Add the nucleophile (e.g., Allyltrimethylsilane , 1.5 equiv) slowly to the reaction mixture.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (the hydroxyl starting material is polar; the product will be less polar).

-

Quench: Quench with saturated aqueous NaHCO₃ (10 mL) while stirring vigorously.

-

Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: Moisture sensitivity is high. If water is present, the oxocarbenium ion reverts to the hemiacetal or ring-opens to the aldehyde acid.

Protocol B: Direct C-3 Lithiation and Electrophilic Trapping

Best for: Introduction of simple alkyl chains, halides, or carbonyls.

Mechanism: Deprotonation of the C-3 proton (pKa ~18) creates a planar enolate stabilized by the lactone carbonyl and the aromatic ring.

Reagents:

-

Base: Lithium Diisopropylamide (LDA) (freshly prepared or commercial 2.0 M solution).

-

Electrophile: Methyl Iodide, Benzyl Bromide, or Benzaldehyde.

-

Solvent: THF (anhydrous).[2]

Step-by-Step Procedure:

-

Base Generation: In a dried flask under Argon, add anhydrous THF (15 mL) and diisopropylamine (1.1 equiv). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at 0°C, then cool back to -78°C .

-

Deprotonation: Dissolve isobenzofuran-1(3H)-one (1.0 equiv) in THF (5 mL) and add it dropwise to the LDA solution at -78°C.

-

Observation: A color change (often deep red or orange) indicates enolate formation.

-

Timing: Stir for 30–45 minutes. Do not exceed -40°C, as the phthalide ring is prone to nucleophilic attack by the base or ring-opening at higher temperatures.

-

-

Trapping: Add the Electrophile (1.2 equiv) neat or in THF solution.

-

Completion: Stir at -78°C for 1 hour, then warm to room temperature over 3 hours.

-

Quench: Add saturated NH₄Cl solution.

-

Purification: Standard extraction and chromatography.

Self-Validating Check: If the yield is low and you observe a carboxylic acid byproduct, the lactone ring likely opened due to insufficient cooling or wet solvent.

Data Analysis & Method Comparison

| Feature | Protocol A (Lewis Acid/Oxocarbenium) | Protocol B (Lithiation/Anionic) | Protocol C (Transition Metal C-H) |

| Primary Mechanism | S_N1 (Cationic Intermediate) | S_N2 / Ad_N (Anionic Intermediate) | C-H Activation (Concerted Metalation) |

| Substrate Requirement | Requires 3-OH, 3-OR, or 3-Halo precursor | Unsubstituted Phthalide | Unsubstituted Phthalide |

| Scope (Nucleophile) | Electron-rich arenes, Allyl silanes | Alkyl halides, Aldehydes, Ketones | Aryl halides, Boronic acids |

| Key Limitation | Requires pre-functionalization of C-3 | Cryogenic conditions (-78°C) mandatory | High catalyst cost; often requires directing groups |

| Typical Yield | 75 - 95% | 60 - 85% | 50 - 80% |

Troubleshooting & Optimization

-

Issue: Ring Opening (Saponification-like side reaction).

-

Cause: In Protocol B, if the base attacks the carbonyl (C-1) instead of deprotonating C-3.

-

Solution: Use a bulkier base (LiHMDS instead of LDA) and ensure temperature is strictly maintained at -78°C.

-

-

Issue: Dimerization.

-

Cause: Radical coupling during C-H activation or oxidative conditions.

-

Solution: Dilute reaction concentration (0.05 M) to favor intermolecular reaction over homocoupling.

-

-

Issue: Low Conversion in Protocol A.

-

Cause: Weak Lewis Acid or "hard" nucleophile mismatch.

-

Solution: Switch from BF₃·OEt₂ to TiCl₄ or TMSOTf for more difficult substrates.

-

References

-

Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Source: Molecules (MDPI) URL:[Link][3]

-

Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives. Source: ResearchGate / Review URL:[Link]

-

Recent Developments in C-H Functionalisation of Benzofurans and Benzothiophenes. Source: D-NB.info URL:[Link]

-

Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone Derivatives. Source: MDPI URL:[Link]

Sources

Application Note: Accelerated Synthesis of Dihydro-isobenzofuranone Libraries via Microwave Irradiation

Introduction

Dihydro-isobenzofuranones, also known as phthalides, represent a privileged structural motif in medicinal chemistry and drug discovery. Compounds bearing this scaffold exhibit a wide range of biological activities, making them attractive targets for the development of novel therapeutics.[1] Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and can result in modest yields.[2] To address these limitations, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology, offering dramatic reductions in reaction times, increased product yields, and enhanced purity.[3][4] This application note provides a detailed protocol for the rapid and efficient synthesis of dihydro-isobenzofuranone libraries using microwave irradiation, a technique that aligns with the principles of green chemistry by minimizing energy consumption and waste.[5][6]

Principles of Microwave-Assisted Synthesis

Microwave synthesis utilizes microwave radiation, a form of electromagnetic energy, to heat chemical reactions.[7] Unlike conventional heating methods that rely on external heat sources and slow heat transfer through conduction and convection, microwave energy directly couples with polar molecules and ionic species within the reaction mixture.[8][9] This interaction occurs through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave. This continuous reorientation generates friction, leading to rapid and efficient heating.[7][10]

-

Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions result in the generation of heat.[10][11]

This direct and uniform heating of the reaction medium often leads to significantly accelerated reaction rates and can enable reaction pathways that are not as easily accessible through conventional heating.[3][8]

Experimental Protocol: Microwave-Assisted Synthesis of a 3-Substituted Dihydro-isobenzofuranone

This protocol details the synthesis of a 3-substituted dihydro-isobenzofuranone via the condensation of 2-carboxybenzaldehyde with a ketone, catalyzed by sulphamic acid under solvent-free conditions.[12]

Materials:

-

2-Carboxybenzaldehyde

-

Substituted or non-cyclic ketone (e.g., acetophenone)

-

Sulphamic acid (catalyst)

-

Microwave reactor equipped with temperature and pressure sensors

-

10 mL microwave reaction vessel with a magnetic stir bar

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Reaction Scheme:

Caption: General scheme for the microwave-assisted synthesis of dihydro-isobenzofuranones.

Procedure:

-

Reaction Setup: In a 10 mL microwave reaction vessel, combine 2-carboxybenzaldehyde (1.0 mmol), the desired ketone (1.2 mmol), and sulphamic acid (0.2 mmol, 20 mol%).

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 80°C for 2 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

-

Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dihydro-isobenzofuranone derivative.

-

Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data and Results

The microwave-assisted protocol offers significant advantages over conventional heating methods in terms of reaction time and yield. The following table summarizes a comparison for the synthesis of various isobenzofuran-1(3H)-ones.

| Entry | Ketone | Method | Catalyst (mol%) | Time | Temp (°C) | Yield (%)[12] |

| 1 | Cyclohexanone | Conventional | 20 | 120 min | 120 | 85 |

| 2 | Cyclohexanone | Microwave | 20 | 2 min | 80 | 90 |

| 3 | Acetophenone | Conventional | 20 | 105 min | 120 | 82 |

| 4 | Acetophenone | Microwave | 20 | 2 min | 80 | 88 |

| 5 | Propiophenone | Conventional | 20 | 110 min | 120 | 80 |

| 6 | Propiophenone | Microwave | 20 | 2 min | 80 | 86 |

Data adapted from a study on the synthesis of isobenzofuran-1(3H)-ones using sulphamic acid.[12]

Troubleshooting and Optimization

While the described protocol is robust, some common issues may arise during the synthesis of isobenzofuranone libraries.

-

Low Yields: If the yield is lower than expected, ensure all reagents are pure and dry. The power setting of the microwave can also be optimized; however, careful temperature monitoring is crucial to prevent decomposition.[12]

-

Side Reactions: In some cases, particularly with aliphatic aldehydes as starting materials, acid-catalyzed self-condensation can occur.[13] While this protocol uses a ketone, if aldehydes are used in other synthetic routes, the addition of a mild, non-nucleophilic base may be necessary to suppress this side reaction.[13]

-

Over-reduction: When synthesizing isobenzofuranones via the reduction of phthalic anhydrides or esters, over-reduction to the corresponding diol can be a problem, especially with powerful reducing agents. Careful control of stoichiometry and temperature is essential.[13]

Workflow for Library Synthesis

The efficiency of the microwave-assisted protocol makes it highly suitable for the parallel synthesis of dihydro-isobenzofuranone libraries for high-throughput screening.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. visitka.narod.ru [visitka.narod.ru]

- 4. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epcp.ac.in [epcp.ac.in]

- 6. ajchem-a.com [ajchem-a.com]

- 7. visitka.narod.ru [visitka.narod.ru]

- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. ijrpas.com [ijrpas.com]

- 11. ijnrd.org [ijnrd.org]

- 12. Microwave-assisted solvent-free one pot synthesis of isobenzofuran-1(3<i>H</i>)-ones using sulphamic acid catalyst - Arabian Journal of Chemistry [arabjchem.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Lactone Ring Stability in Basic Media

Welcome to the technical support center for professionals navigating the complexities of lactone chemistry. This guide is designed to provide in-depth, experience-driven insights into the common challenges associated with lactone ring opening under basic conditions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only solve immediate experimental issues but also build a predictive understanding for future synthetic design.

Frequently Asked Questions (FAQs)

Q1: My lactone ring opened unexpectedly during a reaction with a basic reagent. What is the fundamental mechanism at play?

A1: Unintended lactone ring opening in the presence of a base is a classic case of nucleophilic acyl substitution, often referred to as saponification.[1][2][3] The process is typically initiated by the attack of a hydroxide ion or another basic nucleophile on the electrophilic carbonyl carbon of the lactone.[1][4][5] This attack forms a tetrahedral intermediate. Subsequently, the ring opens by cleavage of the acyl-oxygen bond to relieve ring strain, ultimately yielding a hydroxy carboxylate salt after an acid-base reaction between the resulting carboxylic acid and the basic alkoxide.[1][3][6] Because the final deprotonation step is essentially irreversible, the equilibrium strongly favors the ring-opened product.[1][3]

Mechanism: Base-Promoted Lactone Hydrolysis (BAC2)

The diagram below illustrates the widely accepted BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism for this transformation.[6]

Caption: Base-promoted hydrolysis via a tetrahedral intermediate.

Q2: Why do some lactones open more easily than others? I have a β-lactone that seems much less stable than a γ-lactone I worked with previously.

A2: Your observation is spot on and highlights the critical role of ring strain. The stability of a lactone is inversely proportional to its ring strain.

-

β-Lactones (4-membered rings): These are highly strained due to significant angle deviation from the ideal sp² (120°) and sp³ (109.5°) bond angles. This strain makes the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.

-

γ-Lactones (5-membered rings): These are generally the most stable lactones. They have minimal angle strain, making them common in natural products and relatively resilient to mild basic conditions.[7]

-

δ-Lactones (6-membered rings): These are also quite stable, comparable to γ-lactones, with low ring strain.[7]

-

Macrolactones (12+ membered rings): While having low angle strain, they can be subject to transannular strain, but are generally more stable towards hydrolysis than small, strained rings.

Therefore, you must apply significantly milder conditions when working with β-lactones compared to γ- or δ-lactones to avoid unintentional ring opening.[8]

Q3: I'm trying to perform a reaction on another part of my molecule using a base, but my lactone keeps hydrolyzing. How can I prevent this?

A3: This is a common chemoselectivity challenge. Your strategy should focus on minimizing the reactivity of the nucleophile/base towards the lactone.

-

Choice of Base: The most critical factor is the base itself. Avoid strong, hard nucleophiles like NaOH, KOH, or LiOH if you want to preserve the lactone.[3] Consider using non-nucleophilic, sterically hindered bases like Diisopropylethylamine (DIPEA) or 2,6-lutidine. If a stronger base is required, a metal hydride (e.g., NaH) or a carbonate base (K₂CO₃, Cs₂CO₃) might be suitable as they are generally less nucleophilic towards esters than hydroxides.

-

Temperature Control: Perform the reaction at the lowest possible temperature that allows the desired transformation to proceed. Lower temperatures decrease the rate of the undesired lactone hydrolysis. For sensitive substrates, starting at -78°C and slowly warming is a standard approach.

-

Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions increases the risk of side reactions like ring opening.

-

Protecting Groups: If the above methods are insufficient, you may need to reconsider your synthetic strategy. One option is to protect the functionality that requires the basic reaction, allowing you to use conditions compatible with the lactone. Alternatively, if the lactone is not essential for the current step, it can be opened and then re-cyclized later in the synthesis.[9]

| Base Type | Example(s) | Suitability for Lactone Presence | Rationale |

| Alkali Hydroxides | LiOH, NaOH, KOH | Very Poor | Strong nucleophiles; readily promote saponification.[3] |

| Alkali Carbonates | K₂CO₃, Cs₂CO₃ | Moderate to Good | Weaker bases and less nucleophilic than hydroxides. |

| Amine Bases | Triethylamine (TEA), DIPEA | Good | Sterically hindered amines are poor nucleophiles. |

| Metal Hydrides | NaH, KH | Good | Non-nucleophilic; act as proton abstractors only. |

| Alkoxides | NaOMe, KOtBu | Poor to Moderate | Can cause transesterification or hydrolysis if water is present. |

Q4: My reaction involves an amine nucleophile, and instead of the expected product, I am forming a lactam. Why is this happening?

A4: This is a classic example of an intramolecular aminolysis reaction. If your molecule contains both a lactone and a primary or secondary amine, the amine can act as an internal nucleophile. It attacks the lactone's carbonyl carbon, leading to ring opening followed by cyclization to form a thermodynamically stable lactam (a cyclic amide).[10][11] Five- and six-membered lactams are particularly favored.[10][12]

To avoid this, the amine must be protected before subjecting the molecule to conditions that might facilitate this intramolecular reaction. Common amine protecting groups stable to basic conditions include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Troubleshooting Workflows

Problem: Partial or Complete Lactone Hydrolysis Observed

If you are observing the hydroxy acid byproduct, follow this systematic approach to diagnose and solve the issue.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Saponification | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Lactone [chemeurope.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. learninglink.oup.com [learninglink.oup.com]

- 10. Lactam - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Page Not Found | Study Prep in Pearson+ [pearson.com]

Technical Support Center: Purification of Dihydro-isobenzofuranone Isomers

Current Status: Operational Ticket ID: REF-ISO-8842 Subject: Advanced Separation Protocols for Phthalide Derivatives (Dihydro-isobenzofuranones) Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary & Chemical Scope

Welcome to the Purification Technical Support Center. You are likely accessing this guide because you are working with dihydro-isobenzofuran-1(3H)-ones , commonly referred to as phthalides . These molecules (e.g., 3-n-butylphthalide or NBP) are critical pharmacophores in neurology (ischemic stroke recovery) and oncology.

The Challenge: The purification of these compounds presents two distinct isomer challenges:

-

Enantiomers: The C3 position is a chiral center. Enantiomers (R/S) often have vastly different pharmacokinetic profiles.[1]

-

Lactone Instability: The gamma-lactone ring is susceptible to hydrolysis under basic conditions, leading to ring-opening and the formation of hydroxy-acids.

This guide provides self-validating protocols for resolving these isomers using HPLC, SFC, and HSCCC.

Module A: Chiral HPLC Method Development

Primary Application: Analytical purity checks and small-scale (<100 mg) purification.

Column Selection Strategy

For dihydro-isobenzofuranones, polysaccharide-based stationary phases are the industry standard due to the "inclusion complex" mechanism formed by the lactone ring.

Recommended Screening Set:

| Column Code | Stationary Phase | Mechanism | Success Rate (Phthalides) |

|---|---|---|---|

| CSP-1 (AD-H type) | Amylose tris(3,5-dimethylphenylcarbamate) | H-bonding/Steric | High (Start Here) |

| CSP-2 (OD-H type) | Cellulose tris(3,5-dimethylphenylcarbamate) | Steric fit | Medium |

| CSP-3 (Teicoplanin) | Macrocyclic Glycopeptide | Inclusion/Ionic | High (specifically for NBP) |

Validated Protocol: 3-n-butylphthalide (NBP) Separation

Based on validated pharmacokinetic studies [1].

-

Column: Teicoplanin-based (e.g., Astec Chirobiotic T, 250 mm × 4.6 mm, 5 μm).[2]

-

Mobile Phase: Isocratic Methanol:Water (or pure Ethanol for prep).

-

Detection: UV @ 230 nm or MS/MS (m/z 191.1 → 145.1).

-

Critical Parameter: This method avoids normal phase solvents (Hexane), making it compatible with MS and easier to handle for biological samples.

Troubleshooting Resolution Loss

If

-

Temperature Effect: Lower temperature to 15°C. Chiral recognition is enthalpy-driven; lower T increases the separation factor (

). -

Solvent Switch: If using Hexane/IPA (Normal Phase), switch to Hexane/Ethanol . Ethanol forms different H-bonds with the amylose backbone, often altering selectivity.

Module B: Supercritical Fluid Chromatography (SFC) for Scale-Up

Primary Application: Preparative separation (>100 mg to Gram scale).

SFC is superior for phthalides because the CO2 neutralizes the Lewis basicity of the lactone oxygen, preventing peak tailing without aggressive additives.

SFC Method Logic Diagram

The following workflow illustrates the decision process for optimizing SFC separations for hydrophobic lactones.

Caption: Logic flow for optimizing Supercritical Fluid Chromatography (SFC) conditions for lactone separation.

Standard SFC Conditions for Phthalides

-

Stationary Phase: Chiralpak AD-H or IG (Immobilized amylose is more robust).

-

Mobile Phase: CO2 / Methanol (85:15).

-

Additive: None usually required. If tailing occurs, use 0.1% Formic Acid . Never use Diethylamine (DEA) as it may ring-open the lactone.

-

Back Pressure: 120 bar (Standard). Increase to 150 bar to increase density and retention if isomers elute too fast (

).

Module C: Isolation from Complex Matrices (HSCCC)

Primary Application: Isolating dihydro-isobenzofuranones from plant extracts (e.g., Ligusticum, Apium).

High-Speed Counter-Current Chromatography (HSCCC) is ideal because it uses no solid support , eliminating irreversible adsorption of the lactone [2].

The "Golden" Solvent System

For phthalides (medium polarity), a two-phase solvent system of n-Hexane : Ethyl Acetate : Methanol : Water is the standard.

Optimization Table:

| Target Polarity | Ratio (Hex:EtOAc:MeOH:H2O) | Partition Coefficient (K) Goal |

|---|

| Non-polar (e.g., Ligustilide) | 9 : 1 : 9 : 1 |

Protocol Step:

-

Equilibrate column with the Upper Phase (Stationary).

-

Inject sample.[4]

-

Elute with Lower Phase (Mobile) at 2.0 mL/min.

-

Result: 95%+ purity for diastereomers without silica gel costs.

Troubleshooting: The Stability Trap

CRITICAL WARNING: Dihydro-isobenzofuranones are lactones. They exist in a pH-dependent equilibrium.[5]

The Ring-Opening Mechanism

Under basic conditions (pH > 8), the lactone hydrolyzes to the hydroxy-carboxylate form. This is often mistaken for "degradation" or "column bleed."

Caption: pH-dependent hydrolysis of the isobenzofuranone ring. Basic conditions destroy the target molecule.

Corrective Action:

-

Mobile Phase: Always maintain pH < 7.0.

-

Fraction Recovery: If using basic additives in Prep-HPLC, immediately neutralize fractions with dilute acetic acid before evaporation.

-

Storage: Store purified isomers in dry solvents (DMSO, Methanol) at -20°C. Avoid aqueous buffers for long-term storage.

Frequently Asked Questions (FAQ)

Q: My peaks are splitting in the chiral HPLC method. Is it the column? A: Likely not. Check your sample solvent.[3][6] If you dissolve the phthalide in 100% DMSO or THF and inject into a Hexane/IPA mobile phase, the "strong" solvent effect will distort the peak. Solution: Dissolve the sample in the mobile phase itself.

Q: Can I use normal silica flash chromatography to separate enantiomers? A: No. Silica is achiral. It can separate diastereomers (e.g., if you have multiple chiral centers) or regioisomers (e.g., 3-butyl vs 3-propyl), but not enantiomers. You must use a Chiral Stationary Phase (CSP).

Q: Why does my retention time shift day-to-day in SFC? A: SFC is sensitive to temperature/pressure fluctuations which alter CO2 density. Ensure your Back Pressure Regulator (BPR) is stable. A 5-bar shift can change retention by 10%.

References

-

Diao, X., Ma, Z., Lei, P., Zhong, D., Zhang, Y., & Chen, X.[2] (2013).[2][7] Enantioselective determination of 3-n-butylphthalide (NBP) in human plasma by liquid chromatography on a teicoplanin-based chiral column coupled with tandem mass spectrometry.[2] Journal of Chromatography B, 939, 67-72.[2]

-

Wei, Y., Zhang, T., Ito, Y. (2013). Online isolation and purification of four phthalide compounds from Chuanxiong rhizoma using high-speed counter-current chromatography coupled with semi-preparative liquid chromatography.[7] Journal of Chromatography A, 1284, 53-58.

-

Luo, J., et al. (2009). Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration.[8] Journal of Chromatography A, 1216(27), 5249-5255.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Enantioselective determination of 3-n-butylphthalide (NBP) in human plasma by liquid chromatography on a teicoplanin-based chiral column coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US3058997A - Phthalic acid products purification - Google Patents [patents.google.com]

- 7. Online isolation and purification of four phthalide compounds from Chuanxiong rhizoma using high-speed counter-current chromatography coupled with semi-preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Bioassay Optimization for Isobenzofuranone Derivatives

Introduction: The Isobenzofuranone Paradox

Welcome to the technical support hub for isobenzofuranone derivatives (including phthalides and related lactones). These scaffolds are pharmacologically privileged but chemically temperamental.

The Core Problem: Researchers often face a paradox where these compounds require organic solvents (like DMSO) due to high lipophilicity (LogP > 3), yet they possess a labile lactone ring that is susceptible to hydrolysis.

The Trap: A common novice error is raising the pH to improve solubility. While this dissolves the compound, it often triggers lactone ring opening , converting your active pharmacophore into an inactive hydroxy-acid species. This guide provides the protocols to navigate this stability-solubility trade-off.

Module 1: Diagnostic & Physicochemical Profiling

Q1: My compound dissolves in DMSO but precipitates immediately upon addition to the assay buffer. Why?

Diagnosis: This is the "Solvent Shock" phenomenon. Isobenzofuranones are highly hydrophobic. When a 100% DMSO stock is introduced directly into an aqueous buffer, the rapid change in polarity forces the compound to "crash out" (crystallize) before it can disperse, often forming micro-precipitates invisible to the naked eye but devastating to assay reproducibility.

The Fix: The Intermediate Dilution Method Do not pipette 100% DMSO stock directly into the final assay well. Use an intermediate step to "step down" the solvent concentration.[1]

Protocol: The "Step-Down" Dilution Scheme

Target: 100 µM final concentration in 1% DMSO.

-

Stock Preparation: Prepare a 10 mM stock solution in 100% anhydrous DMSO.

-

Intermediate Dilution (10x): Dilute the stock 1:10 into a buffer containing 10% DMSO .

-

Why? This keeps the compound soluble while introducing water, allowing hydration shells to form gradually.

-

-

Final Dilution (1x): Pipette the Intermediate Mix into your final assay plate (1:10 dilution).

-

Result: 100 µM compound in 1% DMSO.

-

Q2: My compound is soluble, but activity decreases over time. Is it degrading?

Diagnosis: Likely Lactone Hydrolysis . Isobenzofuranones are cyclic esters (lactones). In alkaline conditions (pH > 7.[2]4) or in the presence of nucleophilic buffer components (like Tris with unadjusted pH), the ring opens.

The Fix: Buffer Optimization

-

pH Limit: Maintain assay pH between 6.5 and 7.4 . Avoid pH > 7.5.

-

Buffer Choice: Use HEPES or MOPS instead of Tris or Phosphate if possible. Phosphate can catalyze hydrolysis in some specific lactone substitutions.

-

Verification: Run a stability check via LC-MS. Incubate compound in buffer for 0, 1, and 4 hours. If the mass shifts by +18 Da (addition of H₂O), your ring has opened.

Module 2: Advanced Solubilization Strategies

Q3: I cannot exceed 0.1% DMSO due to cell toxicity, but my compound crashes out. What are my alternatives?

Diagnosis: You have hit the "Solubility Wall."[1] Standard organic solvents are insufficient here. You need a carrier system that shields the hydrophobic core of the isobenzofuranone from the aqueous environment.

The Fix: Cyclodextrin Complexation Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[3][4] It forms an inclusion complex, encapsulating the lipophilic isobenzofuranone inside its hydrophobic cavity while presenting a hydrophilic exterior to the buffer.

Protocol: HP-β-CD Formulation

-

Prepare Carrier Stock: Dissolve HP-β-CD in water or buffer to 20-40% (w/v) .

-

Compound Addition: Add your isobenzofuranone (solid or highly concentrated DMSO stock) to the cyclodextrin solution.

-

Equilibration: Shake at room temperature for 4–24 hours.

-

Filtration: Pass through a 0.22 µm filter to remove uncomplexed solid.

-

Assay Use: Use this complex as your stock.

-

Note: Always include a "Vehicle Control" with the same concentration of HP-β-CD, as cyclodextrins can extract cholesterol from cell membranes at high concentrations.

-

Module 3: Troubleshooting False Positives (Aggregation)

Q4: I see potent inhibition (IC₅₀ < 1 µM), but the curve is very steep (Hill slope > 2). Is this real?

Diagnosis: Suspect Colloidal Aggregation . Hydrophobic isobenzofuranones often form colloidal particles in aqueous solution. These colloids sequester enzymes nonspecifically, leading to false-positive inhibition. This is the most common artifact in early-stage drug discovery.

The Fix: The Detergent Test Aggregates are sensitive to non-ionic detergents. If your inhibition disappears upon adding a detergent, your "drug" was just a dust ball of chemicals.

Protocol: The Triton Sensitivity Assay

Run your dose-response curve in two parallel conditions:

-

Standard Buffer: Assay buffer + Compound.

-

Detergent Buffer: Assay buffer + 0.01% Triton X-100 (or 0.005% Tween-20) + Compound.

-

Interpretation:

-

IC₅₀ remains stable: True inhibition.

-

IC₅₀ shifts significantly (>3-fold) or activity vanishes: False positive (Aggregation).

-

Visual Troubleshooting Workflows

Figure 1: The Solubility Decision Tree

Use this logic flow to determine the correct formulation strategy for your assay.

Caption: Decision logic for troubleshooting isobenzofuranone solubility. Blue nodes indicate observation; Yellow/Red indicate decision points; Green indicates the solution.

Figure 2: The "Step-Down" Dilution Workflow

Prevention of "Solvent Shock" precipitation.

Caption: Step-down dilution protocol to minimize precipitation shock when moving from organic stock to aqueous assay buffer.

Summary Data Table: Solvent & Buffer Compatibility

| Parameter | Recommended Range | Critical Limit (Fail Point) | Reason for Failure |

| DMSO Concentration | 0.1% – 0.5% | > 1.0% | Cell toxicity; Enzyme denaturation. |

| Buffer pH | 6.5 – 7.2 | > 7.5 | Lactone Ring Hydrolysis (Irreversible). |

| Triton X-100 | 0.001% – 0.01% | N/A | Essential to prevent colloidal aggregation artifacts. |

| Cyclodextrin (HP-β-CD) | 0.1% – 2.0% (w/v) | > 5.0% | May extract cholesterol from cell membranes. |

References

-

Lactone Stability & Hydrolysis

- Gómez-Bombarelli, R., et al. (2013). "Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions." Journal of Physical Chemistry A.

-

Colloidal Aggregation in Bioassays

-

Shoichet, B. K. (2006).[5] "Screening in a spirit of haunting: the role of aggregation in non-specific inhibition." Drug Discovery Today.

-

-

DMSO Tolerance & Optimization

- Assay Guidance Manual (NCBI). "Reagent Stability and Solvent Tolerance."

-

Cyclodextrin Applications

- Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 6,7-Dihydro-5(4H)-isobenzofuranone Protons

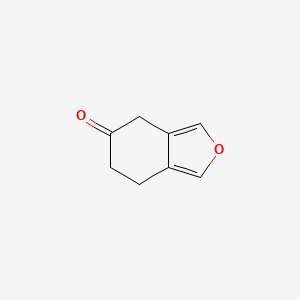

This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts for the protons of 6,7-dihydro-5(4H)-isobenzofuranone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data from related structures and fundamental NMR principles to offer a comprehensive understanding of the spectral features of this heterocyclic compound.

Introduction: The Structural Significance of 6,7-Dihydro-5(4H)-isobenzofuranone

6,7-Dihydro-5(4H)-isobenzofuranone, a phthalide derivative, represents a core structural motif found in numerous biologically active natural products and synthetic compounds. Phthalides, or isobenzofuranones, are known for a wide range of biological activities, including insecticidal, analgesic, and anti-inflammatory effects[1]. The precise characterization of these molecules is paramount for understanding their structure-activity relationships. ¹H NMR spectroscopy stands as a primary and indispensable tool for the unambiguous structural elucidation of such organic molecules. The chemical shift of each proton provides a detailed electronic and spatial map of the molecule, making its correct assignment crucial.

This guide will delve into the expected ¹H NMR spectrum of 6,7-dihydro-5(4H)-isobenzofuranone, offer a comparative analysis with structurally related compounds, and provide a robust experimental protocol for acquiring high-quality NMR data.

Predicted ¹H NMR Spectrum and Proton Assignments

The structure and proton labeling for 6,7-dihydro-5(4H)-isobenzofuranone are as follows:

Caption: Structure of 6,7-dihydro-5(4H)-isobenzofuranone with proton numbering.

Predicted Chemical Shifts (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for the Chemical Shift |

| H₄ | ~ 4.9 - 5.1 | Triplet (t) | These protons are benzylic and adjacent to an oxygen atom of the lactone ring. This dual deshielding effect shifts their signal significantly downfield. The multiplicity is predicted as a triplet due to coupling with the two adjacent protons on C₅. |

| H₅ | ~ 2.4 - 2.6 | Triplet (t) | These protons are in an allylic position to the aromatic ring and adjacent to the carbonyl group. The electron-withdrawing nature of the carbonyl group deshields these protons, placing them in this region. They will appear as a triplet due to coupling with the two protons on C₄. |

| H₆ | ~ 1.8 - 2.0 | Multiplet (m) | These protons are on a standard saturated carbon in the cyclohexene ring. Their chemical shift is in the typical aliphatic region. They will appear as a multiplet due to coupling with the protons on C₅ and C₇. |

| H₇ | ~ 2.1 - 2.3 | Multiplet (m) | These protons are adjacent to the aromatic ring, which causes a slight deshielding effect compared to H₆. They will appear as a multiplet due to coupling with the protons on C₆. |

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we can compare the expected chemical shifts with experimentally determined values for similar molecular scaffolds.

Comparison Table of ¹H NMR Data